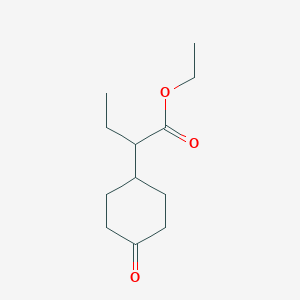
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the CAS Number: 1651230-77-1 . It has a molecular weight of 230.06 . The compound is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H8BrNO2/c9-6-2-1-3-10-7 (6)8-11-4-5-12-8/h1-3,8H,4-5H2 . The InChI key is HRZQYNVEQATAEI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 230.06 . The InChI Code is 1S/C8H8BrNO2/c9-6-2-1-3-10-7 (6)8-11-4-5-12-8/h1-3,8H,4-5H2 .Aplicaciones Científicas De Investigación
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine is a versatile compound that has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a starting material for the synthesis of other compounds. Additionally, it has been used to study the mechanism of action of various enzymes and proteins, as well as in the synthesis of pharmaceuticals and materials science.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine is not well understood. However, it is believed that it acts as a nucleophile, attacking the electrophilic carbon atom of the substrate, resulting in the formation of a new bond. Additionally, it has been suggested that it may act as a Lewis acid, forming a complex with the substrate and facilitating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(1,3-dioxolan-2-yl)pyridine are not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as proteases and phosphatases, which could potentially lead to the inhibition of certain cellular processes. Additionally, it has been suggested that it may act as an antioxidant, which could potentially protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine in laboratory experiments is its high reactivity and solubility in a variety of solvents. This makes it easy to use in a wide range of experiments. Additionally, it is relatively inexpensive and can be easily synthesized.
However, there are some limitations to using this compound in laboratory experiments. For example, it is a strong base and can react with certain substrates, which can lead to undesired side reactions. Additionally, it can be toxic if not handled properly and can cause skin and eye irritation.
Direcciones Futuras
The potential future directions for 3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into its use as a catalyst in organic synthesis may lead to the development of more efficient and cost-effective synthesis methods. Additionally, further research into its use as a ligand in coordination chemistry may lead to the development of new coordination compounds with unique properties. Finally, further research into its use as a starting material for the synthesis of other compounds may lead to the development of new and innovative compounds with potentially useful properties.
Métodos De Síntesis
3-Bromo-2-(1,3-dioxolan-2-yl)pyridine(1,3-dioxolan-2-yl)pyridine can be synthesized through a number of methods. The most commonly used method involves the reaction of 2-bromopyridine with 1,3-dioxolane in the presence of a base such as potassium carbonate. This reaction yields the desired product in high yields and is relatively simple to perform.
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2-(1,3-dioxolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-10-7(6)8-11-4-5-12-8/h1-3,8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZQYNVEQATAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309517.png)
![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309529.png)
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309539.png)
![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309543.png)
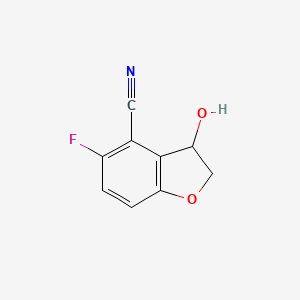

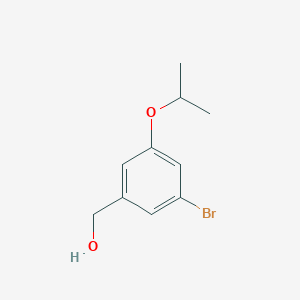

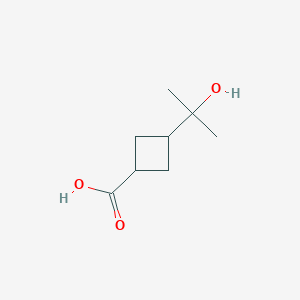
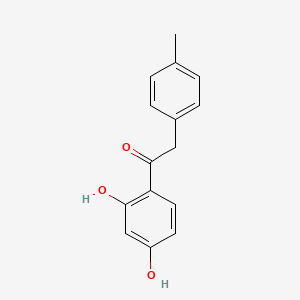
![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)

